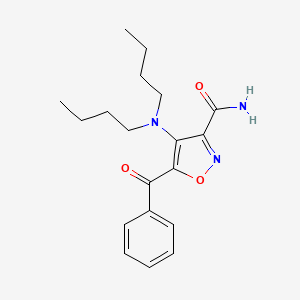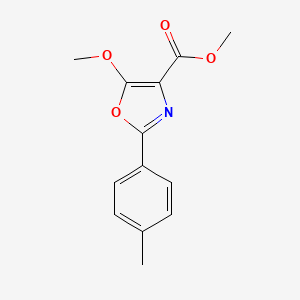
5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid is a complex organic compound that features a unique combination of pyrrole, pyrimidine, and thiophene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions
Pyrrole Synthesis: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Thiophene Introduction: The thiophene ring can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated pyrrole.
Pyrimidine Attachment: The pyrimidine ring can be attached using a nucleophilic substitution reaction, where an aminopyrimidine derivative reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs for treating diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and pyrrole rings.
作用机制
The mechanism of action of 5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrimidine ring could mimic nucleotides, potentially interfering with DNA or RNA processes. The thiophene and pyrrole rings could interact with proteins or other biomolecules, affecting their function.
相似化合物的比较
Similar Compounds
5-(2-Aminopyrimidin-4-yl)-2-(thiophen-2-yl)-1H-pyrrole-3-carboxylic acid: Lacks the methyl group on the thiophene ring.
5-(2-Aminopyrimidin-4-yl)-2-(furan-2-yl)-1H-pyrrole-3-carboxylic acid: Contains a furan ring instead of a thiophene ring.
5-(2-Aminopyrimidin-4-yl)-2-(phenyl)-1H-pyrrole-3-carboxylic acid: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the methyl group on the thiophene ring in 5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid may enhance its electronic properties and influence its reactivity compared to similar compounds. This structural feature could make it more suitable for specific applications in materials science or medicinal chemistry.
属性
CAS 编号 |
951784-27-3 |
|---|---|
分子式 |
C14H12N4O2S |
分子量 |
300.34 g/mol |
IUPAC 名称 |
5-(2-aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H12N4O2S/c1-7-2-3-11(21-7)12-8(13(19)20)6-10(17-12)9-4-5-16-14(15)18-9/h2-6,17H,1H3,(H,19,20)(H2,15,16,18) |
InChI 键 |
YYRKFGWMDRVZEG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)C2=C(C=C(N2)C3=NC(=NC=C3)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



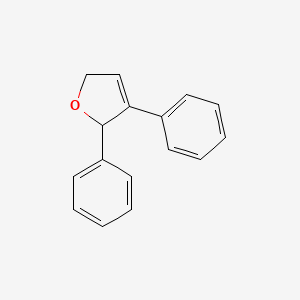

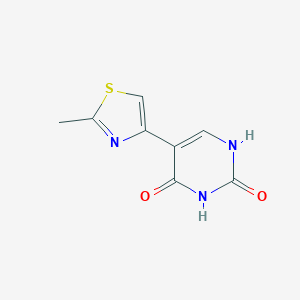
![Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-](/img/structure/B12905862.png)
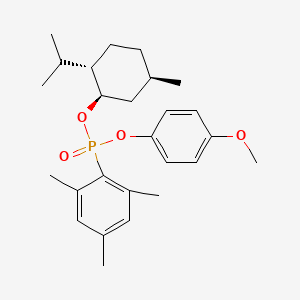
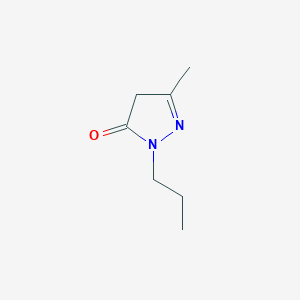
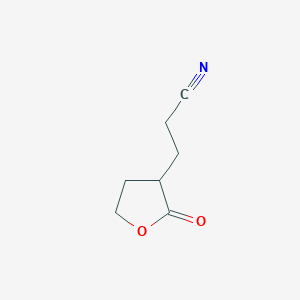
![2-[(4-Methoxyphenyl)methyl]furan](/img/structure/B12905882.png)

![[2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)-](/img/structure/B12905888.png)
![5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905892.png)
